molecular formula C13H12ClN3O2 B3566521 2-(4-chlorophenoxy)-N-(4-methyl-2-pyrimidinyl)acetamide

2-(4-chlorophenoxy)-N-(4-methyl-2-pyrimidinyl)acetamide

Cat. No.: B3566521
M. Wt: 277.70 g/mol
InChI Key: MWPRLIYTBOOVJR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-methyl-2-pyrimidinyl)acetamide, also known as CPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPMA is a white crystalline solid that is soluble in water and has a molecular weight of 292.76 g/mol.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-methyl-2-pyrimidinyl)acetamide involves the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. This compound has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation. This compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. This compound has also been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-(4-methyl-2-pyrimidinyl)acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 2-(4-chlorophenoxy)-N-(4-methyl-2-pyrimidinyl)acetamide, including the development of new analogs with improved efficacy and safety profiles. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various diseases. The potential applications of this compound in the treatment of other diseases, such as diabetes and cardiovascular diseases, should also be explored. Finally, the safety and toxicity of this compound should be further investigated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases. This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. This compound has several advantages for lab experiments, including its stability, solubility, and ease of synthesis, but also has some limitations, including its potential toxicity. Future research on this compound should focus on developing new analogs with improved efficacy and safety profiles, exploring its potential applications in other diseases, and investigating its safety and toxicity.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-methyl-2-pyrimidinyl)acetamide has been extensively studied for its potential applications in various fields, including the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-methylpyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-9-6-7-15-13(16-9)17-12(18)8-19-11-4-2-10(14)3-5-11/h2-7H,8H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPRLIYTBOOVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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